![molecular formula C7H6FNO3 B104144 4-Fluoro-3-nitrobenzyl alcohol CAS No. 20274-69-5](/img/structure/B104144.png)
4-Fluoro-3-nitrobenzyl alcohol
Overview
Description
4-Fluoro-3-nitrobenzyl alcohol is a chemical compound with the molecular formula C7H6FNO3 . It has an average mass of 171.126 Da and a monoisotopic mass of 171.033173 Da .
Synthesis Analysis
4-Fluoro-3-nitrobenzyl alcohol can be prepared from the reaction between borane (in THF) and 4-fluoro-3-nitrobenzoic acid (in THF) at 0°C . It may also be used in the synthesis of 4-fluoro-3-nitrobenzyl chloride .Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-nitrobenzyl alcohol consists of 7 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
4-Fluoro-3-nitrobenzyl alcohol has a density of 1.4±0.1 g/cm3, a boiling point of 333.7±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 60.9±3.0 kJ/mol and a flash point of 155.6±23.7 °C . The index of refraction is 1.572, and it has a molar refractivity of 39.2±0.3 cm3 .Scientific Research Applications
Synthesis of 4-Fluoro-3-nitrobenzyl Chloride
4-Fluoro-3-nitrobenzyl alcohol can be used in the synthesis of 4-fluoro-3-nitrobenzyl chloride . This compound can be further used in various organic synthesis reactions, serving as a key intermediate in the production of a wide range of chemical compounds.
Fluorinated Building Blocks
This compound is part of the fluorinated building blocks . Fluorinated compounds are of significant interest in the field of medicinal chemistry due to their unique properties, such as increased lipophilicity and metabolic stability. They are often used in the design of new drugs.
Preparation from Borane and 4-fluoro-3-nitrobenzoic Acid
The compound can be prepared from the reaction between borane (in THF) and 4-fluoro-3-nitrobenzoic acid (in THF) at 0°C . This method provides a straightforward and efficient route for the synthesis of 4-Fluoro-3-nitrobenzyl alcohol.
Pharmaceutical Intermediate
4-Fluoro-3-nitrobenzyl alcohol is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds, contributing to the development of new drugs and treatments.
Synthetic and Fine Chemical Intermediate
In addition to its role in pharmaceuticals, this compound is also used as an intermediate in the synthesis of synthetic and fine chemicals . These chemicals have a wide range of applications, including materials science, agrochemicals, and more.
Safety And Hazards
4-Fluoro-3-nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
(4-fluoro-3-nitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWJZTFMDWSRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400189 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-nitrobenzyl alcohol | |
CAS RN |
20274-69-5 | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-nitrobenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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